molecular formula C16H16ClFN4OS B5395367 [5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B5395367
M. Wt: 366.8 g/mol
InChI Key: GFMPDGRYEFDEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a piperazine ring substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. One common method involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine with 4-(2-fluorophenyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro or fluorophenyl positions.

Scientific Research Applications

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine and piperazine ring system with chloro, methylsulfanyl, and fluorophenyl groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4OS/c1-24-16-19-10-11(17)14(20-16)15(23)22-8-6-21(7-9-22)13-5-3-2-4-12(13)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMPDGRYEFDEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.